molecular formula C10H14N2O B1306921 4-(2-Pyridinyl)-4-piperidinol CAS No. 50461-56-8

4-(2-Pyridinyl)-4-piperidinol

Cat. No.: B1306921
CAS No.: 50461-56-8
M. Wt: 178.23 g/mol
InChI Key: BUJRWALNQXWLLK-UHFFFAOYSA-N
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Description

4-(2-Pyridinyl)-4-piperidinol is a heterocyclic organic compound that features a pyridine ring attached to a piperidine ring with a hydroxyl group at the 4-position

Scientific Research Applications

4-(2-Pyridinyl)-4-piperidinol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with various biological targets.

    Industry: The compound is used in the development of new materials with specific chemical properties.

Safety and Hazards

As with any chemical compound, handling “4-(2-Pyridinyl)-4-piperidinol” would require appropriate safety precautions. Pyridine is toxic and irritating to the skin and eyes, and similar precautions would likely be necessary for this compound .

Future Directions

The potential applications and future directions for research on “4-(2-Pyridinyl)-4-piperidinol” would depend on its physical and chemical properties, as well as any biological activity it might exhibit. Given the prevalence of pyridine and piperidine rings in pharmaceuticals and other biologically active compounds, it’s possible that this compound could have interesting biological properties .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Pyridinyl)-4-piperidinol typically involves the reaction of 2-pyridinecarboxaldehyde with piperidine in the presence of a reducing agent. One common method is the reduction of the intermediate Schiff base formed by the condensation of 2-pyridinecarboxaldehyde and piperidine using sodium borohydride or lithium aluminum hydride .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of reducing agent and reaction conditions is critical to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

4-(2-Pyridinyl)-4-piperidinol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.

Major Products

The major products formed from these reactions include ketones, amines, and substituted pyridines, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

    Pyridinium Salts: These compounds share the pyridine ring structure and exhibit similar reactivity and applications.

    Piperidine Derivatives: Compounds like piperidine and its derivatives have similar structural features and chemical properties.

Uniqueness

4-(2-Pyridinyl)-4-piperidinol is unique due to the presence of both a pyridine and a piperidine ring in its structure, along with a hydroxyl group. This combination of features allows for a wide range of chemical reactions and interactions, making it a versatile compound in various fields of research and industry .

Properties

IUPAC Name

4-pyridin-2-ylpiperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c13-10(4-7-11-8-5-10)9-3-1-2-6-12-9/h1-3,6,11,13H,4-5,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUJRWALNQXWLLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(C2=CC=CC=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00964693
Record name 4-(Pyridin-2-yl)piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00964693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50461-56-8
Record name 4-(Pyridin-2-yl)piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00964693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of N-benzyl-4-hydroxy-4-(2-pyridyl)piperidine (1.2 g, 4.48 mmol), 20% Pd—C (0.2 g) and EtOH (100 mL) was stirred at H2 (150 psi ) for 36 h. The catalyst was removed by filtration and washed with more ethanol. Solvent was evaporated to give pure 4-hydroxy-4-(2-pyridyl)piperidine (0.75 g, 94%).
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
catalyst
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

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